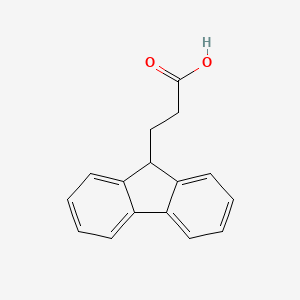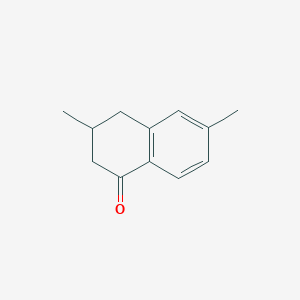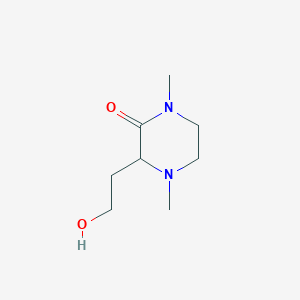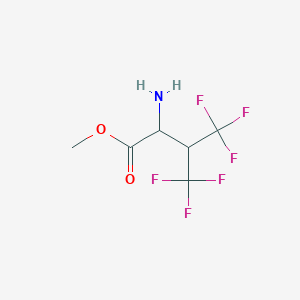
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Descripción general
Descripción
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethylated ester with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, polymers, and specialty materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance binding affinity and specificity to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(difluoromethyl)-4,4,4-trifluorobutanoate
- Methyl 2-amino-3-(trifluoromethyl)-4,4,4-difluorobutanoate
Uniqueness
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate is unique due to the presence of multiple trifluoromethyl groups, which impart enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable for applications requiring high chemical stability and specific reactivity profiles.
Propiedades
Fórmula molecular |
C6H7F6NO2 |
|---|---|
Peso molecular |
239.12 g/mol |
Nombre IUPAC |
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C6H7F6NO2/c1-15-4(14)2(13)3(5(7,8)9)6(10,11)12/h2-3H,13H2,1H3 |
Clave InChI |
KSIDOGURSVEJEZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(C(F)(F)F)C(F)(F)F)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

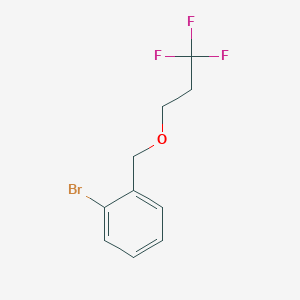
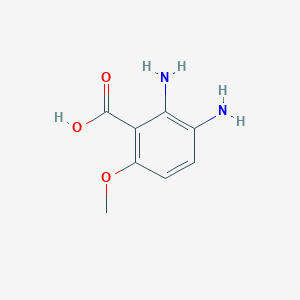
![1-Ethyl-4-[(7-methoxy-3,7-dimethyloct-2-en-1-yl)oxy]benzene](/img/structure/B8456500.png)
![Ferrocene, 1-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B8456501.png)
![3-(3-Fluorophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8456503.png)

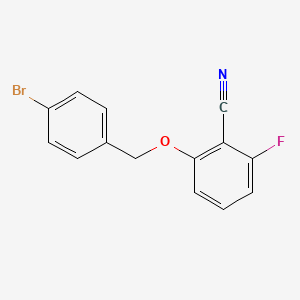
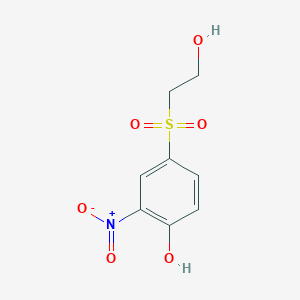
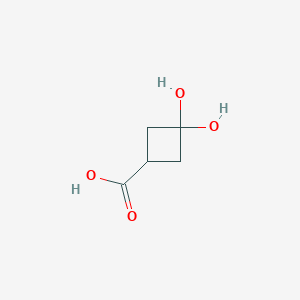
![3-Bromo-5-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B8456533.png)
